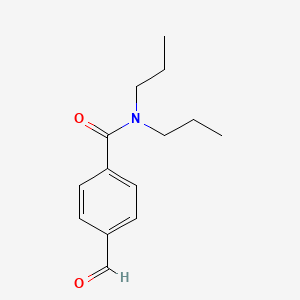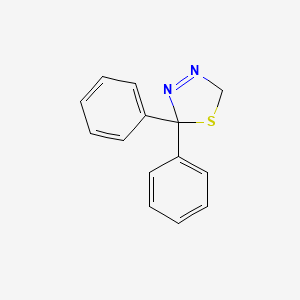
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the 1,3,4-thiadiazole family, known for its diverse biological and chemical properties. The presence of two phenyl groups attached to the thiadiazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various dihydro derivatives .
Scientific Research Applications
2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but without the phenyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: A closely related compound with similar properties but different substitution patterns.
Uniqueness: 2,2-Diphenyl-2,5-dihydro-1,3,4-thiadiazole stands out due to its enhanced stability and reactivity, attributed to the presence of the phenyl groups. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
79999-60-3 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
5,5-diphenyl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)14(16-15-11-17-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
OZBOMCDUSULYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=NC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




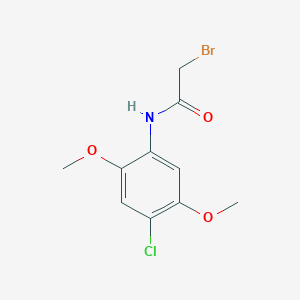
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
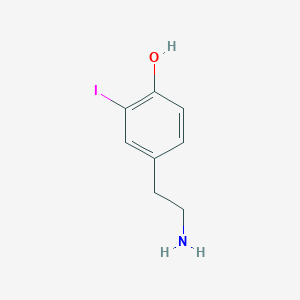
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
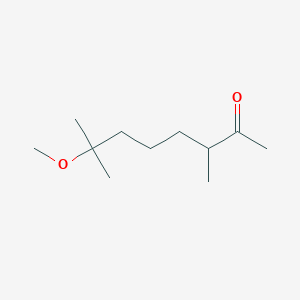
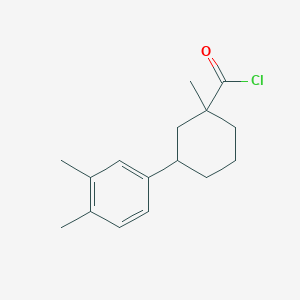
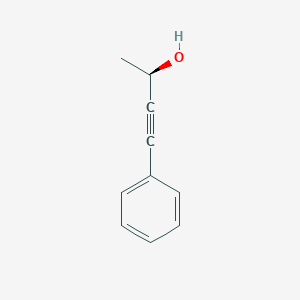
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


